Dimethyl 3-iodophthalate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dimethyl 3-iodobenzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IO4/c1-14-9(12)6-4-3-5-7(11)8(6)10(13)15-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULNMLTNBMOVVPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)I)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50368107 | |
| Record name | DIMETHYL 3-IODOPHTHALATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102928-38-1 | |
| Record name | DIMETHYL 3-IODOPHTHALATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Dimethyl 3 Iodophthalate
De Novo Synthesis Pathways
De novo synthesis of Dimethyl 3-iodophthalate can be achieved through two principal routes, starting from either 3-iodophthalic acid or 3-nitrophthalic acid.
Esterification of 3-iodophthalic acid
A direct and common method for the synthesis of this compound is the Fischer esterification of 3-iodophthalic acid. This acid-catalyzed reaction involves treating the dicarboxylic acid with an excess of methanol (B129727), which serves as both the reactant and the solvent. A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is employed to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol. The reaction is reversible, and to drive the equilibrium towards the formation of the diester, water, a byproduct, is typically removed, or a large excess of methanol is used.
The general reaction is as follows:
C₆H₃I(COOH)₂ + 2CH₃OH ⇌ C₆H₃I(COOCH₃)₂ + 2H₂O
Typical Reaction Parameters for Fischer Esterification:
| Parameter | Value/Condition |
| Reactants | 3-iodophthalic acid, Methanol |
| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH) |
| Solvent | Methanol (in excess) |
| Temperature | Reflux |
| Reaction Time | Several hours |
Iodination of Aminodiesters Derived from 3-nitrophthalic acid
An alternative multi-step de novo synthesis begins with 3-nitrophthalic acid. This pathway first involves the formation of the dimethyl ester, followed by the reduction of the nitro group to an amine, and finally, the conversion of the amino group to an iodo group via a diazotization-iodination sequence.
First, 3-nitrophthalic acid is esterified to yield dimethyl 3-nitrophthalate, typically through a Fischer esterification as described previously.
The nitro group of dimethyl 3-nitrophthalate is then reduced to an amino group to form dimethyl 3-aminophthalate (B1234034). Catalytic hydrogenation is a widely used and efficient method for this transformation. The reaction is carried out in a suitable solvent under a hydrogen atmosphere in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a common and effective catalyst for the hydrogenation of nitroarenes.
Reaction Scheme for Catalytic Hydrogenation:
C₆H₃(NO₂)(COOCH₃)₂ + 3H₂ --(Pd/C)--> C₆H₃(NH₂)(COOCH₃)₂ + 2H₂O
Typical Conditions for Catalytic Hydrogenation of Nitroarenes:
| Parameter | Value/Condition |
| Substrate | Dimethyl 3-nitrophthalate |
| Catalyst | 5-10% Palladium on Carbon (Pd/C) |
| Solvent | Ethanol, Methanol, or Ethyl Acetate |
| Hydrogen Pressure | 1-5 atm (or higher) |
| Temperature | Room temperature to 80 °C |
The final step in this pathway is the conversion of the amino group of dimethyl 3-aminophthalate to an iodo group. This is achieved through a Sandmeyer-type reaction, which involves two sequential steps: diazotization and iodination.
In the diazotization step, the primary aromatic amine is treated with a source of nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric or sulfuric acid) at low temperatures (typically 0-5 °C) to form a diazonium salt.
The resulting diazonium salt is then treated with a solution of an iodide salt, most commonly potassium iodide, to displace the diazonium group with iodine, yielding this compound.
General Steps for Diazotization and Iodination:
Diazotization: C₆H₃(NH₂)(COOCH₃)₂ + NaNO₂ + 2HX → [C₆H₃(N₂⁺X⁻)(COOCH₃)₂] + NaX + 2H₂O
Iodination: [C₆H₃(N₂⁺X⁻)(COOCH₃)₂] + KI → C₆H₃I(COOCH₃)₂ + N₂ + KX
Key Reagents and Conditions for Diazotization-Iodination:
| Step | Reagent/Condition | Purpose |
| Diazotization | Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄), 0-5 °C | Formation of the diazonium salt |
| Iodination | Potassium Iodide (KI) | Introduction of the iodo group |
Derivations from Related Phthalate (B1215562) Intermediates
Conversion of 3-iodophthalic acid
The synthesis of this compound can also be viewed as a direct conversion from the readily available intermediate, 3-iodophthalic acid. This process is identical to the esterification step described in the de novo synthesis pathway (Section 2.1.1). The primary transformation is the esterification of the two carboxylic acid functional groups to their corresponding methyl esters. The Fischer esterification remains the most straightforward and commonly employed method for this conversion, utilizing methanol in the presence of an acid catalyst.
Esterification Reactions
The primary route for synthesizing this compound is through the esterification of its corresponding carboxylic acid precursor, 3-iodophthalic acid. This transformation is most commonly achieved via the Fischer-Speier esterification method. This classic organic reaction involves reacting 3-iodophthalic acid with an excess of methanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). byjus.commasterorganicchemistry.com
The reaction mechanism proceeds through several equilibrium steps. Initially, the acid catalyst protonates the carbonyl oxygen of one of the carboxylic acid groups, which enhances its electrophilicity. byjus.comyoutube.com A molecule of methanol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. youtube.com Subsequent proton transfer and elimination of a water molecule yield the ester. masterorganicchemistry.com The process is repeated for the second carboxylic acid group to form the final product, this compound. As the reaction is reversible, the presence of water can hydrolyze the ester back to the starting materials. masterorganicchemistry.com
An alternative and greener approach involves the use of dimethyl carbonate (DMC) as both a reagent and a solvent. conicet.gov.arorganic-chemistry.org DMC is an environmentally benign methylating agent that can esterify carboxylic acids, often catalyzed by a base. organic-chemistry.orgresearchgate.net This method avoids the use of toxic methylating agents like dimethyl sulfate (B86663) and the formation of water as a byproduct, presenting a more atom-economical and sustainable synthetic route. researchgate.net
Comparative Analysis of Synthetic Routes
The selection of a synthetic pathway for this compound depends on factors such as desired yield, purity requirements, cost, and environmental impact.
Yield Optimization Strategies
Optimizing the yield of this compound in a Fischer esterification process is governed by manipulating the reaction equilibrium. According to Le Châtelier's principle, the equilibrium can be shifted toward the product side by several methods.
Use of Excess Reactant: Employing a large excess of methanol is a common strategy. This increases the concentration of one of the reactants, driving the reaction forward to favor the formation of the ester and achieve higher conversion of the limiting reactant, 3-iodophthalic acid. masterorganicchemistry.com Studies on similar reactions have shown that increasing the alcohol-to-acid ratio can significantly improve the final yield. masterorganicchemistry.com
Removal of Water: Since water is a byproduct of the reaction, its continuous removal from the reaction mixture will shift the equilibrium towards the products. This can be accomplished by using a Dean-Stark apparatus or by adding a dehydrating agent.
Catalyst and Temperature: The choice and concentration of the acid catalyst can influence the reaction rate. Similarly, adjusting the temperature can affect both the rate and the equilibrium position. researchgate.net For instance, studies on the esterification of terephthalic acid have shown that optimizing temperature and catalyst loading is crucial for achieving high conversion and selectivity. researchgate.net
Below is an interactive table summarizing key strategies for yield optimization.
| Strategy | Principle | Practical Implementation | Expected Outcome |
| Increase Methanol Concentration | Le Châtelier's Principle | Use methanol as the solvent or in large molar excess (e.g., 10-fold or higher). masterorganicchemistry.com | Shifts equilibrium to the right, increasing product formation. |
| Water Removal | Le Châtelier's Principle | Use of a Dean-Stark apparatus or addition of molecular sieves. | Prevents reverse reaction (ester hydrolysis), driving the reaction to completion. |
| Catalyst Optimization | Reaction Kinetics | Screening different acid catalysts (e.g., H₂SO₄, p-TsOH, solid acids) and their concentrations. | Increases the rate of reaction, allowing equilibrium to be reached faster. researchgate.net |
| Temperature Control | Reaction Kinetics & Thermodynamics | Running the reaction at the reflux temperature of methanol. | Balances a favorable reaction rate with minimizing potential side reactions. researchgate.net |
Purity and Isomer Control
The isomeric purity of this compound is fundamentally dependent on the purity of the starting material, 3-iodophthalic acid. If the precursor contains other isomers (e.g., 4-iodophthalic acid), the final product will be a corresponding mixture of isomeric diesters that can be difficult to separate. Therefore, sourcing or preparing high-purity 3-iodophthalic acid is the most critical step for ensuring isomer control.
After the reaction, the crude product is typically purified to remove unreacted starting materials, the catalyst, and any byproducts. Standard laboratory techniques such as extraction, washing with a basic solution (e.g., sodium bicarbonate) to neutralize the acid catalyst, and subsequent recrystallization from an appropriate solvent are employed to obtain the pure diester.
Green Chemistry Principles in Synthesis
Applying green chemistry principles to the synthesis of this compound aims to reduce environmental impact and improve safety. This involves a comparative analysis of traditional versus modern synthetic methods.
The traditional Fischer esterification, while effective, uses a strong, corrosive acid catalyst like sulfuric acid, which can pose handling risks and generate acidic waste streams. rug.nl Furthermore, the process is energy-intensive due to the need for heating and separating the excess alcohol.
Greener alternatives focus on replacing hazardous reagents and catalysts.
Heterogeneous Catalysts: Replacing homogeneous catalysts like H₂SO₄ with solid acid catalysts, such as zeolites or ion-exchange resins, offers substantial benefits. researchgate.net Solid catalysts are easily separated from the reaction mixture by simple filtration, allowing them to be recycled and reused. This minimizes corrosive waste and simplifies product purification. researchgate.net
The following table provides a comparative analysis of the synthetic routes based on green chemistry principles.
| Feature | Fischer-Speier Esterification | Dimethyl Carbonate (DMC) Method |
| Methyl Source | Methanol | Dimethyl Carbonate |
| Catalyst | Strong mineral acid (e.g., H₂SO₄) byjus.com | Base or solid acid catalyst organic-chemistry.orgrsc.org |
| Byproduct | Water masterorganicchemistry.com | Methanol (can be recycled) |
| Atom Economy | Moderate | High |
| Environmental Impact | Generates corrosive acidic waste. | Uses a non-toxic, biodegradable reagent. conicet.gov.arresearchgate.net |
| Safety | Use of highly corrosive acid. | Avoids strong acids and toxic methylating agents. |
Chemical Reactivity and Transformation of Dimethyl 3 Iodophthalate
Cross-Coupling Reactions
The carbon-iodine bond in Dimethyl 3-iodophthalate is a key site for reactivity, particularly in palladium and nickel-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon bonds, enabling the construction of complex biaryl structures from simpler aryl halide precursors.
The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed reaction that joins an organoboron compound with an organohalide. organic-chemistry.org This methodology has been adapted for various applications, including the synthesis of biphenyltetracarboxylic dianhydrides, which are important monomers for high-performance polyimides.
The synthesis of 2,2′,3,3′-Biphenyltetracarboxylic Dianhydride (i-BPDA) can be achieved through a synthetic route that employs the homocoupling of a dimethyl 3-halophthalate. While analogous methods have been described using dimethyl 3-chlorophthalate, the principle applies to the more reactive this compound. researchgate.netresearchgate.net
The process involves a palladium-catalyzed Suzuki-Miyaura homocoupling reaction. First, this compound is converted to an organoboron intermediate, such as a boronic acid or boronate ester. This intermediate then couples with another molecule of this compound. The resulting product is the tetramethyl ester of 2,2′,3,3′-biphenyltetracarboxylic acid. This tetra-ester undergoes subsequent hydrolysis to form the tetra-acid, which is then dehydrated, typically by heating, to yield the final product, i-BPDA. researchgate.net This monomer's contorted, non-linear structure is crucial for producing soluble polyimides with high thermal stability. researchgate.net
| Step | Reaction Type | Reactant(s) | Product |
| 1 | Borylation | This compound | Dimethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phthalate |
| 2 | Suzuki Coupling | Boronate Ester + this compound | Tetramethyl 2,2',3,3'-biphenyltetracarboxylate |
| 3 | Hydrolysis | Tetramethyl 2,2',3,3'-biphenyltetracarboxylate | 2,2',3,3'-Biphenyltetracarboxylic acid |
| 4 | Dehydration | 2,2',3,3'-Biphenyltetracarboxylic acid | 2,2′,3,3′-Biphenyltetracarboxylic Dianhydride (i-BPDA) |
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three primary steps: oxidative addition, transmetalation, and reductive elimination. chemrxiv.org
Oxidative Addition : The cycle begins with the oxidative addition of the aryl halide (this compound) to a palladium(0) complex. This step forms a palladium(II) intermediate. chemrxiv.orgnih.gov For aryl iodides specifically, it has been shown that the first irreversible step in the catalytic cycle is the binding of the iodoarene to the palladium(0) complex, which precedes the formal oxidative addition. chemrxiv.org
Transmetalation : In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex, displacing the halide. This step typically requires activation by a base, which forms a borate (B1201080) species, enhancing the nucleophilicity of the organic group being transferred. organic-chemistry.orgresearchgate.net
Reductive Elimination : The final step is the reductive elimination of the two coupled organic groups from the palladium(II) complex. This forms the new carbon-carbon bond in the final product and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. chemrxiv.org
Studies have noted that Suzuki-Miyaura couplings involving aryl iodides can be surprisingly inefficient at lower temperatures (e.g., ~50 °C) when using traditional Pd/PPh₃ catalyst systems. This inefficiency is attributed to the poor turnover of the key on-cycle intermediate, trans-[Pd(PPh₃)₂(Ar)(I)], in the presence of the phosphine (B1218219) ligand. acs.org
| Catalytic Cycle Step | Description | Key Species Involved |
| Oxidative Addition | The Pd(0) catalyst inserts into the carbon-iodine bond of this compound. | Pd(0), this compound, Pd(II) complex |
| Transmetalation | The aryl group from the activated boronic acid derivative replaces the iodide on the Pd(II) complex. | Pd(II) intermediate, Arylboronate |
| Reductive Elimination | The two aryl groups on the Pd(II) center are eliminated to form a biaryl product and regenerate the Pd(0) catalyst. | Diaryl-Pd(II) complex, Biaryl product, Pd(0) |
As an alternative to palladium, nickel catalysts offer a cost-effective and efficient means for coupling aryl halides. Nickel-based systems have been successfully used for the dehalogenative coupling of halogenated phthalates to synthesize biphenyltetracarboxylic derivatives. researchgate.net
For instance, a facile method for synthesizing biphenyltetracarboxylic dianhydrides involves the homocoupling of dimethyl 3-chlorophthalate using a nickel catalyst, such as dichlorobis(triphenylphosphine)nickel(II), (Ph₃P)₂NiCl₂. researchgate.net This approach can also be applied to this compound, often with higher reactivity due to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond. researchgate.net
Nickel catalysis can proceed through different mechanistic pathways than palladium. Due to its electronic structure, nickel can readily participate in single-electron transfer (SET) processes, allowing for reaction pathways involving radical intermediates. youtube.com This reactivity makes nickel particularly effective for coupling less reactive aryl chlorides and for reactions that may be challenging for palladium catalysts. youtube.com
Suzuki-Miyaura Cross-Coupling for Biphenyltetracarboxylic Dianhydrides
Hydrolysis and Saponification Reactions
The two methyl ester groups of this compound are susceptible to hydrolysis, a reaction that converts the esters into carboxylic acids. This transformation is a critical step in the synthesis of derivatives where the carboxylic acid functionality is required, such as in the formation of dianhydrides.
The conversion of this compound to 3-iodophthalic acid is typically achieved through saponification, which is a base-catalyzed hydrolysis. The process involves treating the diester with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in an aqueous or alcoholic solution.
The reaction mechanism proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the carbonyl carbon of each ester group. This is followed by the elimination of a methoxide (B1231860) ion, forming the carboxylate salt. A final acidification step with a strong mineral acid (e.g., HCl) protonates the dicarboxylate to yield the final product, 3-iodophthalic acid. This hydrolysis is a necessary step in the synthesis of i-BPDA from the coupled tetra-ester intermediate. researchgate.net
Oxidation Reactions
The iodine atom in this compound, and its parent compound 3-iodophthalic acid, is a key site for oxidative chemistry. This reactivity allows for the transformation of the simple aryl iodide into a hypervalent iodine species, a class of reagents with significant applications in modern organic synthesis due to their mild and selective oxidizing properties. arkat-usa.orgorganic-chemistry.org
Formation of Hypervalent Iodine Reagents (e.g., mIBX from 3-iodophthalic acid)
Hypervalent iodine reagents are compounds where the iodine atom formally possesses more than the standard eight valence electrons. The most prominent examples are iodine(III) and iodine(V) derivatives. acs.org 2-Iodoxybenzoic acid (IBX), a pentavalent iodine compound, is a widely used oxidant that can be prepared by the oxidation of 2-iodobenzoic acid. frontiersin.orgnih.gov Analogously, a modified IBX reagent can be synthesized from 3-iodophthalic acid.
The synthesis of hypervalent iodine compounds typically involves the oxidation of an aryl iodide precursor. diva-portal.org Common oxidants used for this transformation include Oxone, sodium perborate, and m-chloroperoxybenzoic acid (mCPBA). chem-station.comorganic-chemistry.org For instance, various [(diacetoxy)iodo]arenes, which are iodine(III) reagents, have been efficiently prepared by treating iodoarenes with mCPBA in acetic acid. organic-chemistry.org Similarly, the oxidation of 2-iodobenzoic acid with Oxone yields IBX. chem-station.com These methods provide a general pathway for converting aryl iodides, such as the derivatives of 3-iodophthalic acid, into versatile hypervalent iodine reagents.
Mechanistic Studies of IBX-mediated Oxidations
The mechanism of oxidations mediated by IBX has been a subject of extensive research, particularly for the oxidation of alcohols and other functional groups. acs.org Computational and experimental studies have revealed key details of the reaction pathway. For the oxidation of alcohols, a proposed mechanism involving a hypervalent twist as the rate-determining step (RDS) was found to be inconsistent with kinetic isotope effect (KIE) experiments. nih.gov More recent computational studies suggest that the reductive elimination, which involves the cleavage of the C-H bond, is the actual rate-determining step. nih.gov
Selectivity and Functional Group Compatibility in Oxidations
IBX is recognized for its high selectivity and broad functional group tolerance in oxidation reactions. nih.gov It smoothly oxidizes primary and secondary alcohols to aldehydes and ketones, respectively, without significant over-oxidation to carboxylic acids. acs.org This selectivity makes it a valuable reagent in complex molecule synthesis.
The reagent demonstrates compatibility with a wide array of functional groups. Studies have shown that oxidations can be carried out in the presence of methoxy (B1213986), nitro, hydroxy, and alkene functionalities. nih.govacs.org Furthermore, IBX exhibits chemoselectivity. For example, alcohols can be selectively oxidized in the presence of amines, which can be protected in situ by protonation with an acid. orientjchem.org In the case of diols, IBX can be highly selective; it has been shown to oxidize only the secondary hydroxy group alpha to a benzene (B151609) ring in vicinal diols. acs.orgorientjchem.org However, phenols are generally unstable in the presence of IBX at room temperature and undergo double oxidation to form o-quinones, unless they possess electron-withdrawing groups. orientjchem.org
| Substrate Type | Product | Functional Group Tolerance | Selectivity Feature |
| Primary Alcohols | Aldehydes | Methoxy, Nitro, Alkenes | No over-oxidation to acids acs.org |
| Secondary Alcohols | Ketones | Esters, Carboxylic Acids | High yields orientjchem.org |
| Amino Alcohols | Amino Carbonyls | Amine (protonated) | Selective oxidation of alcohol orientjchem.org |
| Vicinal Diols | α-Ketols | - | Oxidizes secondary -OH α to aryl ring acs.orgorientjchem.org |
| Electron-Rich Phenols | o-Quinones | - | Undergoes double oxidation orientjchem.org |
Reactions as a Precursor for Complex Organic Molecules
This compound and its derivatives serve as crucial building blocks in the synthesis of more complex and biologically active molecules, particularly in the agrochemical sector.
Phthalamide and Isoimide (B1223178) Formation
Derivatives of 3-iodophthalic acid are key intermediates in the formation of phthalamides and isoimides. In a relevant synthetic route, 3-iodophthalic anhydride (B1165640), which can be derived from the corresponding acid, undergoes a regioselective reaction with an amine. researchgate.net For example, reaction with a thioalkylamine leads to the formation of a phthalamic acid. This intermediate can then be cyclized to form an isoimide. researchgate.net This isoimide is a reactive species that can undergo further transformations, serving as a pivotal intermediate in the construction of more elaborate molecular architectures.
Synthesis of Insecticidal Diamides (e.g., Flubendiamide Precursors)
A significant application of 3-iodophthalate derivatives is in the synthesis of the insecticide Flubendiamide. researchgate.net Flubendiamide is a phthalic acid diamide (B1670390) insecticide that acts as a potent activator of ryanodine (B192298) receptors in insects. researchgate.net
The synthesis of Flubendiamide highlights the strategic importance of the 3-iodo-substituted phthalic acid core. The process begins with 3-nitrophthalic acid, which is converted via hydrogenation and a Sandmeyer reaction into 3-iodophthalic anhydride. researchgate.net This anhydride is a direct precursor in the synthetic pathway. The key steps involve:
Phthalamic Acid Formation : Regioselective reaction of 3-iodophthalic anhydride with 2-amino-N,N-dimethyl-2-(methylthio)propan-1-amine to yield a phthalamic acid intermediate. researchgate.net
Isoimide Cyclization : The phthalamic acid is cyclized to form the corresponding isoimide. researchgate.net
Final Amide Formation : The isoimide then reacts with heptafluoroisopropylaniline, followed by an oxidation step, to yield the final product, Flubendiamide. researchgate.net
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of Dimethyl 3-iodophthalate in solution. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment of each proton and carbon atom.
Proton (1H) NMR spectroscopy confirms the number and arrangement of hydrogen atoms in the molecule. The spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl ester protons. The chemical shifts (δ) are influenced by the electronic effects of the iodine atom and the two methoxycarbonyl groups.
The aromatic region would display a characteristic pattern for a 1,2,3-trisubstituted benzene (B151609) ring. The proton situated between the two ester groups is expected to be the most deshielded due to the anisotropic effect of the carbonyls. The other two aromatic protons will exhibit shifts and coupling patterns consistent with their positions relative to the electron-withdrawing iodine and ester substituents. The two methyl groups, being chemically equivalent, are expected to produce a single, sharp singlet, integrating to six protons.
Table 1: Predicted 1H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Aromatic-H | 7.5 - 8.5 | Multiplet | ortho, meta | 3H |
| Methoxy-H (2 x -OCH3) | ~3.9 | Singlet | N/A | 6H |
Note: Predicted values are based on standard chemical shift correlations and data from structurally similar aromatic esters.
Carbon-13 (13C) NMR spectroscopy provides information on the carbon skeleton of the molecule. openstax.org Each unique carbon atom in this compound will give a distinct signal. openstax.org The spectrum is expected to show resonances for the carbonyl carbons, the aromatic carbons (both those bonded to hydrogen and the quaternary carbons), and the methyl carbons. openstax.orgoregonstate.edu
The chemical shifts of the carbonyl carbons are typically found in the most downfield region of the spectrum (160-180 ppm). openstax.org The aromatic carbons will have shifts determined by the attached substituents; the carbon atom bonded to the iodine (C-I) will have a characteristic upfield shift compared to the other aromatic carbons due to the heavy atom effect, while the carbons attached to the ester groups will be downfield. oregonstate.edu The methyl carbons of the ester groups will appear as a single peak in the upfield region of the spectrum (~50-60 ppm). oregonstate.edu
Table 2: Predicted 13C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 165 - 170 |
| Aromatic (C-COOCH3) | 130 - 135 |
| Aromatic (C-H) | 128 - 140 |
| Aromatic (C-I) | 90 - 100 |
| Methoxy (B1213986) (-OCH3) | 52 - 55 |
Note: Predicted values are based on standard chemical shift correlations and substituent effects.
NMR spectroscopy is an effective tool for monitoring the progress of the esterification reaction that synthesizes this compound from 3-iodophthalic acid and methanol (B129727). By taking periodic samples from the reaction mixture and acquiring 1H NMR spectra, one can track the consumption of reactants and the formation of the product. The disappearance of the broad carboxylic acid proton signal (-COOH) from the starting material and the concurrent appearance and increase in the intensity of the sharp singlet for the two methoxy groups (-OCH₃) of the product provide a clear indication of the reaction's progression and completion.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its structure.
The most prominent feature would be a strong, sharp absorption band corresponding to the C=O (carbonyl) stretching vibration of the ester groups, typically found in the range of 1720-1740 cm⁻¹. libretexts.org Other key absorptions include C-O stretching vibrations for the ester linkage, aromatic C=C stretching bands, and aromatic C-H stretching. libretexts.org
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| C=O (Ester) | Stretch | 1720 - 1740 | Strong, Sharp |
| C-O (Ester) | Stretch | 1200 - 1300 | Strong |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H (-CH3) | Stretch | 2850 - 3000 | Medium to Weak |
Note: Predicted values are based on standard IR correlation tables. libretexts.orglibretexts.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
For this compound (C₁₀H₉IO₄), the molecular weight is 320.07 g/mol . The mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z ≈ 320. A key diagnostic fragmentation pathway for dimethyl phthalates involves the loss of a methoxy group (-OCH₃) to form a stable acylium ion.
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Ion | Formula of Fragment |
| 320 | Molecular Ion [M]⁺ | [C₁₀H₉IO₄]⁺ |
| 289 | [M - OCH₃]⁺ | [C₉H₆IO₃]⁺ |
| 261 | [M - COOCH₃]⁺ | [C₈H₄IO₂]⁺ |
| 163 | [M - I - COOCH₃]⁺ (from a related isomer) | [C₈H₇O₂]⁺ |
Note: Fragmentation patterns can be complex; the listed fragments represent common and expected pathways for this class of compounds.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.govwikipedia.org This technique involves diffracting a beam of X-rays off a single crystal of the compound. wikipedia.org The resulting diffraction pattern allows for the calculation of the electron density map of the molecule, revealing exact bond lengths, bond angles, and intermolecular interactions.
Table 5: Crystallographic Data for the Analogue Compound Dimethyl 5-iodoisophthalate nih.gov
| Parameter | Value |
| Chemical Formula | C₁₀H₉IO₄ |
| Formula Weight | 320.07 |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| a (Å) | 7.7483 (2) |
| b (Å) | 19.3451 (6) |
| c (Å) | 7.4912 (2) |
| V (ų) | 1121.21 (6) |
| Z | 4 |
| Dₓ (Mg m⁻³) | 1.961 |
Source: Data for Dimethyl 5-iodoisophthalate. nih.gov
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
There is a notable absence of published research detailing Density Functional Theory (DFT) calculations performed specifically on Dimethyl 3-iodophthalate. DFT is a powerful computational method used to investigate the electronic structure of many-body systems, which could provide significant insights into the reactivity and properties of this compound.
No specific studies investigating the electronic and optical properties of this compound derivatives through DFT or other computational methods were found. While computational studies, including Time-Dependent DFT (TD-DFT), are commonly used to predict UV-vis spectra and other optical properties of organic molecules, this has not been applied to derivatives of this compound according to available literature.
Conformational Analysis and Molecular Dynamics Simulations
Detailed conformational analysis and molecular dynamics simulations for this compound are not present in the current scientific literature. Such studies would be valuable for understanding the molecule's flexibility, preferred spatial arrangements, and intermolecular interactions, which in turn influence its physical properties and reactivity. Although the crystal structure of its derivatives has been discussed, a foundational computational analysis of the precursor is lacking.
Applications of Dimethyl 3 Iodophthalate in Material Science and Polymer Chemistry
Precursor for Polyimide Synthesis
The primary application of Dimethyl 3-iodophthalate in polymer chemistry is as a starting material for the synthesis of aromatic polyimides. These polymers are renowned for their exceptional thermal stability, chemical resistance, and mechanical strength, making them indispensable in the aerospace, electronics, and automotive industries. This compound is particularly valuable for creating specialized dianhydride monomers with non-linear structures, which directly influence the processability and performance of the resulting polyimides.
This compound is a key reactant in the synthesis of biphenyltetracarboxylic acid derivatives, which are the immediate precursors to Biphenyltetracarboxylic Dianhydrides (BPDAs). The synthesis involves a dehalogenative coupling reaction, such as a copper-catalyzed Ullmann reaction or a nickel-catalyzed coupling, where the iodine atom is removed, and two phthalate (B1215562) units are joined to form a biphenyl structure. This process can be controlled to produce specific isomers of BPDA.
The self-coupling of this compound, or its coupling with other phthalate derivatives, can lead to the formation of an unsymmetrical isomer, 2,3,3',4'-biphenyltetracarboxylic dianhydride (a-BPDA). The synthesis pathway proceeds in several steps:
Coupling: this compound undergoes a coupling reaction to form the tetramethyl ester of biphenyltetracarboxylic acid.
Hydrolysis: The resulting tetraester is hydrolyzed, typically under basic conditions followed by acidification, to yield the biphenyltetracarboxylic acid.
Dehydration (Imidization): The tetracarboxylic acid is then subjected to thermal or chemical dehydration to form the stable dianhydride (a-BPDA), which is the monomer used in polymerization.
While analogous methods using dimethyl 3-chlorophthalate and dimethyl 4-chlorophthalate are well-documented for producing a-BPDA, this compound serves as a highly effective precursor, as the carbon-iodine bond is often more reactive in coupling reactions than the carbon-chlorine bond. researchgate.net
The a-BPDA monomer derived from this compound is polymerized with various aromatic diamines to produce high-molecular-weight polyimides. The polymerization is typically carried out via a two-step process:
Poly(amic acid) Formation: The dianhydride (a-BPDA) is reacted with a stoichiometric amount of an aromatic diamine in a polar, aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP). This reaction opens the anhydride (B1165640) rings and forms a soluble, high-molecular-weight poly(amic acid) precursor solution.
Cyclodehydration (Imidization): The poly(amic acid) is then converted into the final polyimide. This can be achieved by heating the precursor film or solution to high temperatures (typically 250-350°C) to induce thermal cyclodehydration, or by using chemical dehydrating agents at lower temperatures.
This process allows the soluble precursor to be cast into films, coated onto substrates, or spun into fibers before being converted into the final, insoluble, and intractable polyimide. The choice of aromatic diamine, such as p-phenylenediamine (PPD) or m-phenylenediamine (MPD), allows for further tailoring of the polymer's properties. titech.ac.jp
The unique, unsymmetrical structure of a-BPDA, derived from this compound, has a profound impact on the properties of the resulting polyimides when compared to those made from its symmetrical isomer, 3,3',4,4'-biphenyltetracarboxylic dianhydride (s-BPDA). researchgate.net
Thermal Stability: Polyimides based on a-BPDA exhibit excellent thermal stability, with decomposition temperatures typically above 500°C. researchgate.net The rigid biphenyl and imide ring structures contribute to this high thermal resistance. The glass transition temperatures (Tg) of a-BPDA-based polyimides are often significantly higher than those of polyimides made from more flexible dianhydrides, and in some cases, even higher than those from the symmetrical s-BPDA, due to the restricted rotation in its bent structure. titech.ac.jpresearchgate.net
Solubility: One of the most significant advantages of using a-BPDA is the enhanced solubility of the resulting polyimides. nih.gov The bent and non-coplanar nature of the a-BPDA monomer disrupts the regular, tight packing of polymer chains that is common in polyimides made from linear, symmetrical monomers. This disruption reduces intermolecular charge-transfer complex formation and crystallinity, allowing the polymer to be more easily dissolved in organic solvents, which is highly advantageous for processing.
Optical Properties: The reduced intermolecular charge-transfer interactions in a-BPDA-based polyimides also lead to improved optical properties. The resulting polymer films are often less colored (paler yellow or nearly colorless) and have higher optical transparency compared to those derived from the more planar s-BPDA monomer. titech.ac.jpresearchgate.net This makes them suitable for applications where optical clarity is essential.
Table 1: Comparison of Properties of Polyimides Derived from Unsymmetrical (a-BPDA) and Symmetrical (s-BPDA) Dianhydrides with Different Diamines
| Dianhydride | Diamine | Glass Transition Temp. (Tg) | Tensile Modulus (GPa) | Coefficient of Thermal Expansion (CTE) (ppm/K) |
|---|---|---|---|---|
| a-BPDA | p-Phenylenediamine (PPD) | 430°C | 5.5 | 35 |
| s-BPDA | p-Phenylenediamine (PPD) | 385°C | 9.5 | 15 |
| a-BPDA | m-Phenylenediamine (MPD) | 355°C | 4.9 | 40 |
This table presents interactive data. Users can sort and filter based on Dianhydride, Diamine, and property values to compare the performance characteristics.
Development of Advanced Materials with Specific Properties
The use of this compound extends to the development of advanced materials where specific, engineered properties are paramount. Its role as a precursor to a-BPDA allows for the creation of polyimides with a tailored combination of thermal, mechanical, and optical characteristics that are not achievable with conventional symmetrical monomers.
The advanced polyimides synthesized using this pathway are utilized in specialized applications:
Microelectronics: As films for flexible printed circuits, dielectric layers, and stress buffers in semiconductor packaging, where high thermal stability, good solubility for spin coating, and high optical transparency are required.
Aerospace: As matrix resins for lightweight composites and as thermal control films, benefiting from their high Tg and low density.
Optical Devices: In applications requiring colorless, heat-resistant films, such as substrates for flexible displays or components in optical sensors.
The ability to produce soluble, high-temperature polymers from this compound facilitates the manufacturing of complex parts and thin films, enabling the advancement of materials science in areas that demand processability without compromising high-performance attributes.
Table 2: List of Chemical Compounds
| Compound Name | Abbreviation / Synonym |
|---|---|
| This compound | - |
| 2,3,3',4'-biphenyltetracarboxylic dianhydride | a-BPDA |
| 3,3',4,4'-biphenyltetracarboxylic dianhydride | s-BPDA |
| p-phenylenediamine | PPD |
| m-phenylenediamine | MPD |
| N,N-dimethylacetamide | DMAc |
| N-methyl-2-pyrrolidone | NMP |
Emerging Research Directions and Future Perspectives
Catalysis and Organocatalysis involving Dimethyl 3-iodophthalate
While direct applications of this compound as a catalyst or in organocatalytic systems are still an emerging field of study, its structural features suggest potential avenues for exploration. The presence of the iodine atom on the aromatic ring makes it a candidate for involvement in various catalytic cycles, particularly in cross-coupling reactions where aryl iodides are common precursors.
Future research may focus on leveraging the electron-withdrawing nature of the two methoxycarbonyl groups and the reactivity of the carbon-iodine bond. These features could be exploited in the design of novel organocatalysts or catalyst precursors. For instance, this compound could potentially serve as a precursor to more complex molecules with tailored catalytic activities. The development of chiral catalysts derived from this compound for asymmetric synthesis is another plausible, yet unexplored, direction.
Exploration of Novel Derivatization Pathways
The reactivity of the carbon-iodine bond in this compound provides a key handle for a wide array of derivatization reactions. This opens up possibilities for the synthesis of a diverse range of novel phthalate (B1215562) derivatives with unique functionalities.
| Reaction Type | Potential Reagents | Potential Products |
| Suzuki Coupling | Aryl or vinyl boronic acids | 3-Aryl or 3-vinylphthalate derivatives |
| Sonogashira Coupling | Terminal alkynes | 3-Alkynylphthalate derivatives |
| Heck Coupling | Alkenes | 3-Alkenylphthalate derivatives |
| Buchwald-Hartwig Amination | Amines | 3-Aminophthalate (B1234034) derivatives |
| Stille Coupling | Organostannanes | 3-Substituted phthalate derivatives |
These derivatization pathways allow for the introduction of a wide variety of substituents at the 3-position of the phthalate ring, leading to the creation of new molecules with potentially valuable properties for materials science, medicinal chemistry, and agrochemistry. The exploration of these pathways is crucial for unlocking the full synthetic potential of this compound.
Integration in Multicomponent Reactions and One-Pot Syntheses
Multicomponent reactions (MCRs) and one-pot syntheses are highly efficient strategies in modern organic chemistry, allowing for the construction of complex molecules from simple starting materials in a single synthetic operation. The structural features of this compound make it an attractive candidate for integration into such processes.
The development of novel MCRs that incorporate this compound as a key building block is a promising area for future research. Such reactions could provide access to novel heterocyclic scaffolds and other complex molecular architectures that would be difficult to synthesize through traditional multi-step methods.
Advanced Applications in Targeted Chemical Synthesis
The ability to functionalize this compound through various cross-coupling and derivatization reactions makes it a valuable tool for the targeted synthesis of complex molecules, including natural products and pharmaceutically active compounds.
While specific examples of its use in the total synthesis of complex natural products are not yet widely reported, its potential as a versatile building block is clear. The phthalate moiety is a structural component of various biologically active molecules, and the ability to introduce diverse substituents at the 3-position via the iodo group offers a powerful strategy for analog synthesis and structure-activity relationship (SAR) studies.
In pharmaceutical research, this compound could be employed in the synthesis of novel drug candidates. The introduction of specific functional groups through the derivatization pathways mentioned earlier could be used to modulate the pharmacological properties of a lead compound, such as its binding affinity, selectivity, or metabolic stability.
Future research in this area will likely focus on demonstrating the practical utility of this compound in the synthesis of specific, high-value target molecules, further solidifying its role as a key building block in the synthetic chemist's toolbox.
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing Dimethyl 3-iodophthalate, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves iodination of dimethyl phthalate derivatives under controlled conditions. Key parameters include temperature (e.g., 60–80°C), solvent selection (e.g., acetic acid or DMF), and stoichiometric ratios of iodine sources (e.g., N-iodosuccinimide). Optimization requires monitoring via TLC or HPLC to track intermediate formation and purity . Safety protocols, such as using fume hoods and impermeable gloves, are critical due to hazardous intermediates .
Q. How can researchers characterize this compound, and what spectroscopic techniques are most reliable?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, with the iodine substituent causing distinct deshielding in aromatic proton signals. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while Fourier-Transform Infrared (FT-IR) spectroscopy identifies ester carbonyl stretches (~1720 cm⁻¹). Purity should be confirmed via melting point analysis and HPLC (>98%) .
Q. What safety protocols are mandatory when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods to prevent inhalation of aerosols, and wear nitrile gloves, safety goggles, and lab coats to avoid skin contact. Emergency measures include immediate decontamination with water for spills and ethanol for solvent residues. Storage must adhere to OSHA guidelines in sealed, labeled containers away from oxidizers .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations can model the electron density distribution of the iodinated aromatic ring, predicting sites for Suzuki-Miyaura or Ullmann coupling reactions. Software like Gaussian or ORCA simulates transition states and activation energies, while benchmarking against experimental yields (e.g., 70–85% in palladium-catalyzed reactions) validates accuracy .
Q. What strategies resolve contradictions in reported spectroscopic data for this compound derivatives?
- Methodological Answer : Discrepancies in NMR or IR data may arise from solvent effects or impurities. Reproducing experiments under standardized conditions (e.g., deuterated chloroform for NMR) and comparing with computational predictions (e.g., ChemDraw simulations) can clarify anomalies. Collaborative verification via inter-laboratory studies is recommended .
Q. How does the iodine substituent influence the photophysical properties of this compound in optoelectronic applications?
- Methodological Answer : Heavy-atom effects from iodine enhance spin-orbit coupling, increasing triplet-state population for potential use in organic LEDs. UV-Vis spectroscopy (λₐᵦₛ ~300 nm) and fluorescence quenching experiments quantify this effect. Comparative studies with non-iodinated analogs (e.g., dimethyl phthalate) isolate the substituent’s role .
Q. What are the challenges in scaling up this compound synthesis for catalytic applications, and how can they be mitigated?
- Methodological Answer : Scaling introduces issues like exothermicity control and iodine byproduct removal. Flow chemistry systems improve heat dissipation, while scavengers (e.g., activated charcoal) absorb residual iodine. Process Analytical Technology (PAT) tools monitor reaction kinetics in real-time to maintain yield (>80%) and purity .
Data Analysis and Experimental Design
Q. How should researchers design control experiments to assess the stability of this compound under varying pH conditions?
- Methodological Answer : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C and 40°C. Monitor degradation via HPLC at intervals (0, 24, 48 hrs). Use Arrhenius plots to extrapolate shelf-life, and identify hydrolysis products via LC-MS. Include triplicates and negative controls (e.g., inert atmosphere) to exclude oxidative pathways .
Q. What statistical methods are appropriate for analyzing dose-response data in toxicological studies of this compound?
- Methodological Answer : Nonlinear regression models (e.g., log-logistic) calculate EC₅₀ values for cytotoxicity assays. ANOVA with post-hoc Tukey tests compares means across concentrations (e.g., 10–100 µM). Ensure compliance with OECD Guidelines 423 by validating cell viability via MTT assays and including positive controls (e.g., cisplatin) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
